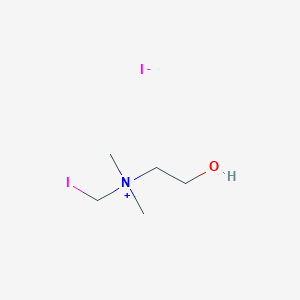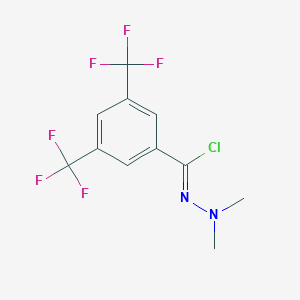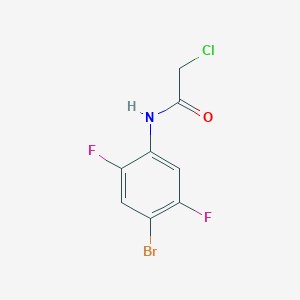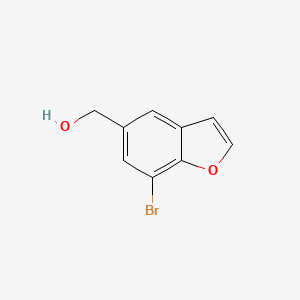![molecular formula C23H16F4O2 B3041451 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 298186-49-9](/img/structure/B3041451.png)
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Overview
Description
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetically designed compound that features a combination of aromatic benzyl and trifluoromethyl groups. These compounds are of particular interest in pharmaceutical and chemical research due to their unique structural properties and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one involves several steps:
Step 1: : Start with benzyloxy and fluorobenzene derivatives.
Step 2: : Use a Friedel-Crafts acylation to introduce the ketone functionality.
Step 3: : Execute a Wittig reaction to form the prop-2-en-1-one structure.
Industrial Production Methods: : Typically, the industrial production would scale up these methods, employing continuous flow reactors to improve yield and reduce reaction times, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, often using reagents like pyridinium chlorochromate.
Reduction: : Can be reduced using hydrogenation techniques, common reagents include palladium on carbon.
Substitution: : Aromatic substitution reactions, using halogenating agents like NBS (N-bromosuccinimide).
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate in methylene chloride.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : N-bromosuccinimide with light irradiation.
Major Products
Oxidation: : Produces benzyloxy-phenyl derivatives with carboxylic acid groups.
Reduction: : Results in alcohol derivatives.
Substitution: : Produces halogenated derivatives.
Scientific Research Applications
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is widely used in:
Chemistry: : As a precursor for the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets.
Medicine: : Potential application in drug discovery due to its unique structure.
Industry: : Used in the manufacturing of fine chemicals and advanced materials.
Mechanism of Action
Mechanism: : The compound operates by interacting with specific molecular targets, possibly including enzymes or receptors. Molecular Targets and Pathways : It may bind to active sites of enzymes, inhibiting or modifying their function. The pathways involved could include metabolic pathways influenced by its aromatic and fluorinated groups.
Comparison with Similar Compounds
Compared to other compounds with similar aromatic and fluorinated structures:
Similar Compounds: : 1-[2-(Benzyloxy)-4-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one.
Uniqueness: : The specific placement of fluorine and trifluoromethyl groups provides unique reactivity and biological activity, distinguishing it from close analogs.
This unique blend of structure and reactivity makes 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one a fascinating subject for continued research and application development.
Properties
IUPAC Name |
(E)-1-(5-fluoro-2-phenylmethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4O2/c24-19-10-12-22(29-15-17-5-2-1-3-6-17)20(14-19)21(28)11-9-16-7-4-8-18(13-16)23(25,26)27/h1-14H,15H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXBEQMFPFEZON-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C=CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide](/img/structure/B3041375.png)
![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B3041377.png)
![N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide](/img/structure/B3041380.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041381.png)
![2,6-Dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B3041382.png)
![N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide](/img/structure/B3041383.png)
![N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B3041384.png)
![3-(2-chloro-6-fluorophenyl)-N'-({[(2,6-dichloropyridin-4-yl)amino]carbonyl}oxy)-5-methylisoxazole-4-carboximidamide](/img/structure/B3041386.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[({[(2,6-dichloro-4-pyridyl)carbonyl]oxy}amino)carbonyl]isoxazole-4-carboxylate](/img/structure/B3041390.png)
![Ethyl 2-{[{[(2,6-dichloroisonicotinoyl)oxy]imino}(2,6-dichlorophenyl)methyl]amino}acetate](/img/structure/B3041391.png)
